Cas no 1219982-43-0 (3-(4-Propylphenoxy)methylpyrrolidinehydrochloride)

3-(4-Propylphenoxy)methylpyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-propylphenoxymethyl group and formulated as a hydrochloride salt. This structure imparts favorable physicochemical properties, including enhanced solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound’s functional groups suggest potential utility as an intermediate in the synthesis of bioactive molecules or as a scaffold for drug development. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The hydrochloride form ensures improved handling and storage characteristics, while the propylphenoxy moiety may contribute to lipophilicity, influencing bioavailability and target interaction.
3-(4-Propylphenoxy)methylpyrrolidinehydrochloride structure
1219982-43-0 structure
Product name:3-(4-Propylphenoxy)methylpyrrolidinehydrochloride
CAS No:1219982-43-0
MF:C14H22ClNO
MW:255.783583164215
CID:4687603

3-(4-Propylphenoxy)methylpyrrolidinehydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride
    • 3-[(4-Propylphenoxy)methyl]pyrrolidinehydrochloride
    • 3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride
    • 3-(4-propylphenoxymethyl)pyrrolidine hydrochloride
    • 3-(4-Propylphenoxy)methylpyrrolidinehydrochloride
    • Inchi: 1S/C14H21NO.ClH/c1-2-3-12-4-6-14(7-5-12)16-11-13-8-9-15-10-13;/h4-7,13,15H,2-3,8-11H2,1H3;1H
    • InChI Key: GIJBBGMYZYXNSY-UHFFFAOYSA-N
    • SMILES: Cl.O(C1C=CC(=CC=1)CCC)CC1CNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 187
  • Topological Polar Surface Area: 21.3

3-(4-Propylphenoxy)methylpyrrolidinehydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM311276-1g
3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride
1219982-43-0 95%
1g
$186 2023-01-01
TRC
P037075-125mg
3-[(4-Propylphenoxy)methyl]pyrrolidinehydrochloride
1219982-43-0
125mg
$ 230.00 2022-06-03
Chemenu
CM311276-5g
3-((4-Propylphenoxy)methyl)pyrrolidine hydrochloride
1219982-43-0 95%
5g
$499 2023-01-01
TRC
P037075-250mg
3-[(4-Propylphenoxy)methyl]pyrrolidinehydrochloride
1219982-43-0
250mg
$ 375.00 2022-06-03

3-(4-Propylphenoxy)methylpyrrolidinehydrochloride Related Literature

Additional information on 3-(4-Propylphenoxy)methylpyrrolidinehydrochloride

Introduction to 3-(4-Propylphenoxy)methylpyrrolidinehydrochloride (CAS No. 1219982-43-0)

3-(4-Propylphenoxy)methylpyrrolidinehydrochloride, identified by its CAS number 1219982-43-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of pyrrolidine derivatives, which have been extensively studied for their potential biological activities. The structural features of this molecule, particularly the 4-propylphenoxy moiety and the pyrrolidine ring, contribute to its unique chemical properties and make it a valuable candidate for further investigation in drug discovery and development.

The 3-(4-propylphenoxy)methylpyrrolidinehydrochloride molecule exhibits a complex arrangement of functional groups that can interact with various biological targets. The presence of the phenoxy group enhances its solubility in both polar and non-polar environments, making it suitable for diverse pharmacological applications. Additionally, the hydrochloride salt form improves its stability and bioavailability, which are critical factors in pharmaceutical formulations.

In recent years, there has been growing interest in pyrrolidine derivatives due to their reported activities in multiple therapeutic areas. For instance, studies have shown that compounds with similar structural motifs can modulate neurotransmitter systems, making them potential candidates for treating neurological disorders. The 4-propylphenoxy group in 3-(4-Propylphenoxy)methylpyrrolidinehydrochloride may play a crucial role in its interaction with these targets, possibly through allosteric modulation or direct binding to specific receptors.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The pyrrolidine ring is a common scaffold in many bioactive molecules, and modifications to this core structure can lead to novel compounds with enhanced efficacy and reduced side effects. Researchers have been exploring various synthetic pathways to derivatize 3-(4-Propylphenoxy)methylpyrrolidinehydrochloride, aiming to uncover new therapeutic agents.

The pharmacokinetic properties of 3-(4-Propylphenoxy)methylpyrrolidinehydrochloride are also of great interest. Preliminary studies suggest that it exhibits good oral bioavailability and moderate metabolic stability, which are favorable characteristics for a drug candidate. However, further investigations are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies will provide critical insights into optimizing dosing regimens and minimizing potential drug-drug interactions.

Another area of active research is the exploration of 3-(4-Propylphenoxy)methylpyrrolidinehydrochloride's potential in treating inflammatory diseases. Pyrrolidine derivatives have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The unique combination of functional groups in this compound may allow it to modulate these pathways effectively while maintaining a favorable safety profile.

In conclusion, 3-(4-Propylphenoxy)methylpyrrolidinehydrochloride (CAS No. 1219982-43-0) is a promising compound with diverse pharmacological applications. Its structural features and reported biological activities make it an attractive candidate for further development in drug discovery. As research continues to uncover new therapeutic targets and synthetic strategies, this compound holds significant potential for contributing to advancements in pharmaceutical science.

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